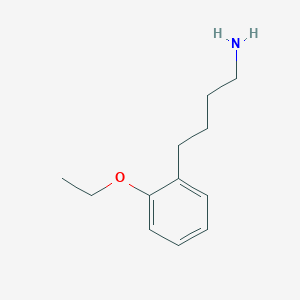

N-(2-ethoxybenzyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-ethoxybenzyl)propan-1-amine” is a chemical compound with the CAS Number: 1049678-41-2 . It has a molecular weight of 227.73 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “N-(2-ethoxybenzyl)propan-1-amine” is 1S/C12H17NO.ClH/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in the molecule.科学的研究の応用

Neurodegenerative Disorders:

N-(2-ethoxybenzyl)propan-1-amine: and its derivatives exhibit potential in treating neurodegenerative diseases. For instance:

- Pargyline , a monoamine oxidase (MAO) inhibitor derived from this compound, is used against Parkinson’s and Alzheimer’s diseases .

- Rasagiline , another MAO-B inhibitor, demonstrates neuroprotective effects and is effective in treating Parkinson’s disease .

Anti-Alzheimer’s Activities:

Rasagiline hybrid molecules, which incorporate the propargyl moiety, have shown promise in combating Alzheimer’s disease .

Cancer Treatment:

N-(2-ethoxybenzyl)propan-1-amine: derivatives have implications in cancer therapy:

- Pargyline inhibits lysine-specific demethylase-1 (LSD-1) and proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments .

- When combined with the chemotherapeutic agent camptothecin, pargyline enhances LSD-1 inhibition, leading to growth inhibition of cancer cells .

Cardiovascular Complications:

Pargyline, as an MAO inhibitor, is also employed in managing cardiovascular complications associated with type 1 diabetes .

Gene Delivery Systems:

A novel formulation based on 2,3-di(tetradecyloxy)propan-1-amine (a cationic lipid) combined with polysorbate 80 has been explored for delivering plasmids into the rat retina .

Enantiopure Drug Synthesis:

Immobilized whole-cell biocatalysts using N-(2-ethoxybenzyl)propan-1-amine have been investigated for synthesizing pharmaceutically relevant 1-phenylpropan-2-amine derivatives from prochiral ketones .

特性

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2/h5-8,13H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBWVDZMFLRMRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxybenzyl)propan-1-amine | |

CAS RN |

869942-63-2 |

Source

|

| Record name | 2-Ethoxy-N-propylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-chlorophenoxy)propanoyl]amino}-N-ethylbenzamide](/img/structure/B496082.png)

![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496090.png)

![2-(4-Ethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B496096.png)

![2-{[2-(4-Ethylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496097.png)

![2-(4-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B496099.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B496102.png)